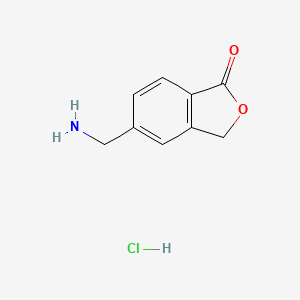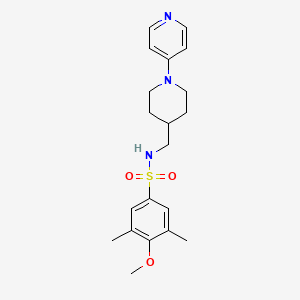![molecular formula C19H18N4O4S3 B2546061 ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1219906-39-4](/img/structure/B2546061.png)
ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled through a series of reactions involving amide bond formation and thiol-ene reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at the amide and ester functional groups.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
科学的研究の応用
Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has various applications in scientific research:
作用機序
The mechanism of action of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity . The compound can also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-methylthiophene and 2-ethyl-5-methylthiophene share the thiophene ring structure.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-amine share the thiadiazole ring structure.
Uniqueness
Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of thiophene, thiadiazole, and benzoate ester moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
特性
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S3/c1-3-27-17(26)12-6-4-5-7-13(12)20-15(24)10-29-19-23-22-18(30-19)21-16(25)14-8-11(2)9-28-14/h4-9H,3,10H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFWYPTESLQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2545981.png)
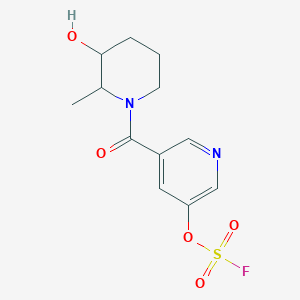
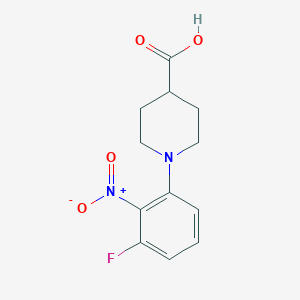
![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)
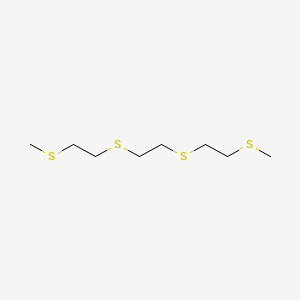
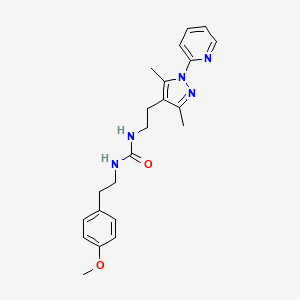
![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
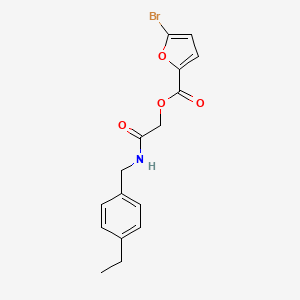
![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)
![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2545999.png)
